molecular formula C20H23N3O2S2 B6216408 N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide CAS No. 2728435-07-0

N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide

Cat. No.: B6216408
CAS No.: 2728435-07-0
M. Wt: 401.5
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Description

N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide is an organic compound that features a complex structure with a thiazole ring, a methanesulfonamide group, and a tert-butylphenyl group

Properties

CAS No.

2728435-07-0

Molecular Formula

C20H23N3O2S2

Molecular Weight

401.5

Purity

94

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with a haloketone under acidic conditions.

    Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a tert-butylphenylamine reacts with the thiazole intermediate.

    Introduction of the Methanesulfonamide Group: The final step involves the sulfonation of the phenyl ring using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkylated derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be used in the synthesis of polymers or as a building block for advanced materials with specific electronic properties.

Biology and Medicine:

    Pharmaceuticals: The compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe or in the development of diagnostic assays.

Industry:

    Chemical Manufacturing: The compound can be a precursor for the synthesis of other complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and methanesulfonamide group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

    N-(4-tert-Butylphenyl)bis(trifluoromethanesulfonimide): This compound has a similar sulfonamide group but differs in its overall structure and electronic properties.

    N-(4-tert-Butylphenyl)thiourea: Shares the tert-butylphenyl group but has a thiourea moiety instead of a thiazole ring.

Uniqueness: N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide is unique due to its combination of a thiazole ring and a methanesulfonamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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